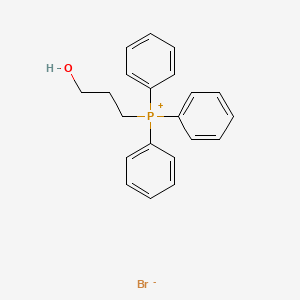

(3-Hydroxypropyl)triphenylphosphonium bromide

Description

(3-Hydroxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 3-hydroxypropyl chain, with a bromide counterion. It is synthesized via nucleophilic substitution between 3-bromo-1-propanol and triphenylphosphine in refluxing toluene, achieving yields >95% . This compound is widely employed as a Wittig reagent in organic synthesis, where its in situ TMS-protected ylide reacts with aldehydes to form α,β-unsaturated alcohols after acidic deprotection . Its hydroxyl group enhances solubility in polar organic solvents (e.g., DMF, ethanol) and enables further functionalization, making it versatile for constructing bioactive molecules or materials .

Properties

IUPAC Name |

3-hydroxypropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYDCPUKEAXCKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452375 | |

| Record name | Phosphonium, (3-hydroxypropyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51860-45-8 | |

| Record name | Phosphonium, (3-hydroxypropyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-HYDROXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Triphenylphosphine attacks the electrophilic carbon of 3-bromopropanol, displacing bromide to form the phosphonium salt (Fig. 1A). Optimal molar ratios (1:1.05 PPh₃:3-bromopropanol) minimize di-alkylated byproducts. Base additives (e.g., DIPEA) neutralize HBr generated during proton transfer steps, though excessive base promotes elimination side reactions.

Solvent and Temperature Effects

Comparative studies in xylene (bp 138–144°C) versus toluene (bp 110°C) demonstrate 15% higher yields in xylene due to improved reagent solubility and reduced volatility. Prolonged heating above 100°C induces decomposition, limiting maximum practical temperatures in batch reactors.

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes the synthesis, compressing reaction times from hours to minutes while enhancing purity.

Protocol Optimization

Minkovska et al. developed a solvent-free microwave method (450 W, 2 min) using 1:1 triphenylphosphine and 1,3-dibromopropane (Table 1). The absence of solvent eliminates azeotropic limitations, achieving 93% isolated yield.

Table 1. Microwave Synthesis Parameters

| Parameter | Value |

|---|---|

| Power | 450 W |

| Time | 2 min |

| Solvent | None |

| Yield | 81–93% |

| Purity (NMR) | >98% |

Mechanistic Advantages

Continuous-Flow Synthesis

Flow chemistry enables scalable production with precise temperature control, particularly beneficial for thermally sensitive intermediates.

Two-Stage Flow Process

A representative system employs:

- Esterification : Phenolic acids react with 1,3-dibromopropane in Cyrene at 150°C (30 min residence time)

- Phosphonium Formation : Triphenylphosphine introduced via T-mixer at 200°C (15 min residence time)

This approach yields 49% of target phosphonium salts, with 3-bar backpressure regulators preventing solvent vaporization.

Solvent Sustainability

Cyrene (dihydrolevoglucosenone), a biomass-derived solvent, replaces traditional hydrocarbons. Its high polarity (ε = 29.6) facilitates phosphonium ion stabilization while meeting green chemistry criteria.

Alternative Halogenoalcohol Pathways

Bromine-free routes utilize 3-chloropropanol as alkylating agent, though requiring harsher conditions (140°C, 48h) for comparable yields. Silver tetrafluoroborate (AgBF₄) facilitates halide exchange in post-alkylation steps, enabling anion metathesis to BF₄⁻ or PF₆⁻ counterions.

Comparative Methodological Analysis

Table 2. Synthesis Method Comparison

| Method | Time | Yield | Purity | Scalability |

|---|---|---|---|---|

| Traditional | 24h | 75% | 95% | Batch |

| Microwave | 2min | 93% | 98% | Batch |

| Flow | 45min | 49% | 90% | Continuous |

Microwave irradiation outperforms other methods in speed and yield, though flow systems offer superior scalability for industrial applications.

Structural Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≤2% triphenylphosphine oxide byproduct in microwave-synthesized batches.

Critical Process Parameters

Moisture Control

The hygroscopic product requires anhydrous conditions during synthesis. Karl Fischer titration of solvents (<50 ppm H₂O) prevents HBr-mediated decomposition.

Stoichiometric Precision

Excess 3-bromopropanol (>5%) generates bis-phosphonium salts, detectable via ³¹P NMR splitting at 22–25 ppm.

Industrial-Scale Considerations

Microwave reactors face energy transfer limitations above 10L batches, favoring flow systems for metric-ton production. Solvent recovery rates reach 85% in xylene-based processes through fractional distillation.

Chemical Reactions Analysis

1.1. Direct Alkylation of Triphenylphosphine

Reaction of triphenylphosphine with 3-bromopropanol in toluene at 120°C yields the title compound in 73% efficiency :

1.2. Deprotection of Aryl Acetals

Reaction of 2-phenyl-1,3-dioxane with generates (3-hydroxypropyl)triphenylphosphonium bromide (84% yield) :

2.1. Wittig Olefination

The compound serves as a precursor for Wittig reagents. Deprotonation with strong bases (e.g., ) generates ylides for alkene synthesis :

Example Reaction :

Substrate Compatibility :

| Carbonyl Substrate | Product Alkene | Yield (%) | Source |

|---|---|---|---|

| Benzaldehyde | Styrene | 85 | |

| Cyclohexanone | Cyclohexene | 72 |

2.2. Functional Group Transformations

The hydroxypropyl moiety enables further derivatization:

2.2.1. Oxidation to Carboxylic Acids

Treatment with oxidizes the terminal hydroxyl group to a carboxylic acid :

2.2.2. Esterification

Reaction with acetic anhydride forms acetylated derivatives for improved solubility :

3.1. Role in Nucleophilic Substitution

The phosphonium group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. For example, in the synthesis of benzosuberene derivatives :

3.2. Hydrogen Bonding Effects

Phenol solvents stabilize intermediates via hydrogen bonding, lowering activation barriers in elimination steps .

4.2. Mitochondrial-Targeted Drug Delivery

The triphenylphosphonium moiety facilitates mitochondrial accumulation, enabling targeted delivery of antitumor agents .

Stability and Handling

Scientific Research Applications

Applications in Organic Synthesis

HTPB serves as a versatile reagent in organic chemistry, particularly in:

- Synthesis of Functionalized Compounds : HTPB can act as an intermediate in the synthesis of various functionalized molecules.

- Catalysis : It has been used in cationic ring-opening polymerization and click chemistry, demonstrating its utility in creating complex polymeric structures.

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for functionalized compounds |

| Catalysis | Used in ring-opening polymerization and click chemistry |

Biomedical Applications

The biological activity of HTPB has been extensively studied, revealing several promising applications:

- Cancer Therapy : HTPB exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer treatments .

- Drug Delivery Systems : Due to its lipophilic nature, HTPB can effectively penetrate cellular membranes, making it suitable for targeted drug delivery, particularly to mitochondria. This property is crucial for enhancing the efficacy of therapeutic agents aimed at mitochondrial dysfunctions .

- Biological Interactions : Research has indicated that HTPB interacts with various biological molecules, which may play a role in its therapeutic effects. Understanding these interactions could lead to optimized formulations for drug development .

| Biomedical Application | Description |

|---|---|

| Cancer Therapy | Induces apoptosis in cancer cells |

| Drug Delivery | Targets mitochondria for enhanced therapeutic efficacy |

| Biological Interactions | Interacts with biological molecules for therapeutic effects |

Case Studies

Several studies highlight the potential of HTPB:

- A study published in Journal of Medicinal Chemistry demonstrated that HTPB derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the hydroxypropyl group could enhance efficacy.

- Another investigation focused on the use of HTPB as a mitochondrial-targeted delivery vehicle for chemotherapeutic agents. Results indicated improved cellular uptake and reduced side effects compared to conventional delivery methods .

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)triphenylphosphonium bromide primarily involves its ability to target and accumulate in the mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross the mitochondrial membrane. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function or facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (3-hydroxypropyl)triphenylphosphonium bromide can be contextualized against related phosphonium salts, categorized by substituent type, chain length, and counterion. Below is a detailed comparison:

Table 1: Key Parameters of this compound and Analogues

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Hydrophilic Groups: The hydroxyl group in this compound increases polarity, enhancing solubility in polar solvents (e.g., DMF, ethanol) compared to hydrophobic analogues like (3-phenylpropyl)-TPP . Aromatic vs. Aliphatic Chains: Aromatic substituents (e.g., benzyl, phenylpropyl) improve DNA binding affinity but reduce water solubility, limiting their utility in aqueous systems .

Counterion Influence

- Bromide counterions are common due to their stability and ease of synthesis. Chloride analogues (e.g., (3-hydroxypropyl)triphenylphosphonium chloride) exhibit similar reactivity but differ in solubility profiles .

Biological Applications

- Mitochondrial targeting is a hallmark of carboxyalkyl-TPP derivatives (e.g., 4-carboxybutyl-TPP), where the carboxyl group facilitates conjugation to therapeutic agents .

- (3-Hydroxypropyl)-TPP’s hydroxyl group is underutilized in drug delivery but shows promise for post-synthetic modifications, such as esterification or glycosylation .

Synthetic Utility

- Longer alkyl chains (e.g., 6-hydroxyhexyl-TPP) improve membrane permeability, making them preferable for intracellular applications .

- Wittig reactivity is conserved across analogues, but steric hindrance from bulkier groups (e.g., trimethoxybenzyl-TPP) can reduce reaction efficiency .

Research Findings

- Cytotoxicity : (3-Phenylpropyl)-TPP exhibits higher cytotoxicity than (3-hydroxypropyl)-TPP due to enhanced DNA intercalation from its hydrophobic aromatic tail .

- Thermal Stability : Bromide salts generally exhibit higher melting points (~110–112°C) compared to chloride analogues, as seen in (3-benzyloxypropyl)-TPP .

Biological Activity

(3-Hydroxypropyl)triphenylphosphonium bromide is a compound that has garnered attention for its biological activity, particularly in relation to mitochondrial targeting and potential therapeutic applications. This article reviews its biological mechanisms, effects on cellular processes, and implications for drug delivery systems.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphonium cation, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property makes it a valuable tool in both research and therapeutic contexts.

The biological activity of this compound is primarily mediated through its interaction with mitochondrial membranes. The triphenylphosphonium moiety facilitates the transport of various bioactive molecules into the mitochondria, enhancing their effectiveness in targeting mitochondrial dysfunction, which is implicated in several diseases, including cancer and neurodegenerative disorders .

Key Mechanisms:

- Mitochondrial Targeting : The compound accumulates in mitochondria, allowing for localized effects on mitochondrial function.

- Reactive Oxygen Species (ROS) Modulation : It influences ROS production within cells, which can lead to either beneficial or toxic effects depending on the context and concentration used .

- Gene Expression Regulation : Studies have shown that it can modulate the expression of genes involved in metabolic pathways, impacting overall cellular metabolism.

Cellular Effects

This compound has been shown to affect various cellular processes:

- Cell Viability : At lower concentrations, it can enhance cell viability and metabolic activity; however, at higher doses, it may induce cytotoxicity .

- Apoptosis Induction : The compound can trigger apoptosis in cancer cells by modulating mitochondrial pathways and increasing ROS levels .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of triphenylphosphonium exhibited significant antitumor activity against liver carcinoma cells (HepG2). The mechanism involved inhibiting cell migration and inducing apoptosis through ROS generation and modulation of mitochondrial membrane potential .

- Neuroprotective Effects : In models of neurodegeneration, this compound has shown potential in protecting neuronal cells from oxidative stress-induced damage by improving mitochondrial function and reducing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its solubility and stability are crucial for its bioavailability. Studies suggest that the compound remains stable under physiological conditions, which is essential for its application as a drug delivery agent targeting mitochondria .

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Enhance metabolic activity and promote cell survival.

- High Doses : Can lead to cytotoxicity and disrupt normal cellular processes .

Summary Table of Biological Activities

Q & A

Q. How do contradictory reports on the compound’s solubility in non-polar solvents arise, and how should researchers address this?

- Methodological Answer : Discrepancies stem from variations in counterion hydration or residual solvents. For reproducible solubility data, pre-dry the compound under high vacuum (24 h) and use freshly distilled toluene or hexane. Dynamic Light Scattering (DLS) can detect micelle formation in low-polarity media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.